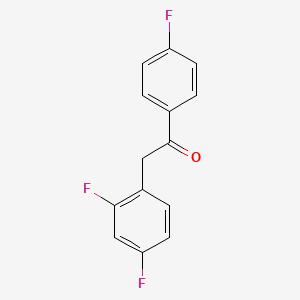

2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone

Description

BenchChem offers high-quality 2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-1-(4-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c15-11-4-1-9(2-5-11)14(18)7-10-3-6-12(16)8-13(10)17/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLVTVJENFBUPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC2=C(C=C(C=C2)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone

An In-depth Technical Guide to the Chemical Properties of 2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of 2-(2,4-difluorophenyl)-1-(4-fluorophenyl)ethanone, a fluorinated diaryl ketone of significant interest to the pharmaceutical and agrochemical research sectors. While public domain data on this specific isomer is limited, this document synthesizes information from structurally analogous compounds and foundational chemical principles to offer a robust profile for researchers, scientists, and drug development professionals. We will explore its physicochemical properties, spectroscopic signature, plausible synthetic routes, and inherent reactivity. A central focus is placed on the strategic role of its trifluorinated scaffold in medicinal chemistry, contextualized with established experimental protocols and safety guidelines. The objective is to equip researchers with the foundational knowledge required to effectively utilize this molecule in advanced synthesis and drug discovery programs.

Introduction: The Strategic Value of Fluorinated Ketone Scaffolds

2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone belongs to the class of diaryl ketones, a structural motif present in numerous biologically active compounds. Its defining feature is the presence of three fluorine atoms distributed across its two phenyl rings. The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance critical drug-like properties.[1][2] Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[2]

The subject molecule serves as a valuable intermediate, combining a reactive ketone functionality with a stable, electronically-tuned aromatic framework. The 2,4-difluorophenyl group and the 4-fluorophenyl group are common fixtures in pharmaceuticals, valued for improving pharmacokinetic profiles.[3][4] This guide provides the in-depth technical details necessary to leverage the unique chemical properties of this compound in a research and development setting.

Physicochemical and Spectroscopic Profile

Characterizing a novel or specialized intermediate is the foundational step in its application. The following data, compiled from analogous compounds and computational predictions, serves as a reliable reference for identity and purity assessment.

Core Chemical Properties

The fundamental properties of 2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone are summarized below. These values are based on data for closely related isomers and precursors.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₄H₉F₃O | Calculated |

| Molecular Weight | 250.22 g/mol | Calculated from formula. Analogous to CAS 1483427-28-6.[5] |

| IUPAC Name | 2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone | N/A |

| Appearance | Expected to be a white to light yellow solid or liquid | Based on related compounds like 1-(4-fluorophenyl)ethanone (light yellow liquid) and 2-Chloro-1-(2,4-difluorophenyl)ethanone (white crystalline powder).[6][7] |

| Melting Point | Not specifically reported. Analogs suggest a low melting point. | For reference, 1-(4-fluorophenyl)ethanone has a melting point of 4 °C.[6][8] |

| Boiling Point | Not specifically reported. | 1-(4-fluorophenyl)ethanone boils at 196 °C.[6][8] |

| Solubility | Expected to be insoluble in water; soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, Acetone, THF). | General property of non-polar organic compounds.[9] |

| Density | ~1.2-1.3 g/mL | Estimated from analogs like 1-(2,4-difluorophenyl)ethanone (~1.234 g/mL).[9] |

Spectroscopic Signature for Structural Verification

Spectroscopic analysis is critical for confirming the identity and purity of the target compound. Below are the predicted spectral characteristics, which are indispensable for reaction monitoring and final product validation.[10]

| Technique | Characteristic Features |

| ¹H NMR | ~4.3 ppm (s, 2H): Methylene protons (-CH₂-). Singlet due to no adjacent protons. ~7.0-8.2 ppm (m, 7H): Complex multiplets for the seven aromatic protons. The signals will be split by both adjacent protons (H-H coupling) and nearby fluorine atoms (H-F coupling), creating intricate patterns. |

| ¹³C NMR | ~195 ppm: Carbonyl carbon (C=O). ~110-165 ppm: Aromatic carbons. Signals for carbons bonded to fluorine will appear as doublets (due to C-F coupling). ~45 ppm: Methylene carbon (-CH₂-). |

| ¹⁹F NMR | Two distinct signals are expected: one for the single fluorine on the 4-fluorophenyl ring and another for the two different fluorine atoms on the 2,4-difluorophenyl ring, which would likely show coupling to each other. |

| IR Spectroscopy | ~1690 cm⁻¹: Strong C=O (ketone) stretching vibration. ~1600 cm⁻¹: C=C aromatic ring stretching. ~1150-1250 cm⁻¹: Strong C-F stretching vibrations. |

| Mass Spec (EI) | m/z 250: Molecular ion peak [M]⁺. Fragments: Expected fragments corresponding to the loss of fluorophenyl groups, such as m/z 123 ([C₇H₄FO]⁺) and m/z 127 ([C₇H₄F₂]⁺). |

The following workflow illustrates the logical process for characterizing the compound after synthesis.

Caption: Workflow for Synthesis, Purification, and Spectroscopic Validation.

Synthesis, Reactivity, and Stability

A deep understanding of a molecule's synthesis and reactivity is paramount for its effective use as a building block in more complex structures.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

A robust and industrially scalable method for preparing this ketone is the Friedel-Crafts acylation. This involves the reaction of 2-(2,4-difluorophenyl)acetyl chloride with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed two-step synthesis via Friedel-Crafts acylation.

Causality in Synthesis:

-

Step 1: The conversion of the carboxylic acid to the more reactive acyl chloride is necessary to drive the subsequent acylation. Thionyl chloride is a common and effective reagent for this transformation.

-

Step 2: The Lewis acid (AlCl₃) coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich fluorobenzene ring, primarily at the para position due to the directing effect of the fluorine atom and for steric reasons, to form the final ketone product.

Chemical Reactivity and Stability

-

Ketone Reactivity: The carbonyl group is the primary site of reactivity. It can undergo nucleophilic addition reactions, be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄), or participate in reductive amination to form corresponding amines.

-

Influence of Fluorine: The electron-withdrawing nature of the fluorine atoms deactivates the phenyl rings towards electrophilic substitution but activates them towards nucleophilic aromatic substitution, although harsh conditions are typically required.

-

Stability and Storage: The compound is expected to be stable under normal laboratory conditions.[8] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong bases, and strong reducing agents.[6][8][11]

Applications in Drug Discovery and Development

The true value of 2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone lies in its potential as a scaffold for creating new chemical entities with therapeutic potential.

-

Metabolic Blocking: The fluorine atoms, particularly on the 2,4-difluorophenyl ring, can serve as "metabolic blockers." They prevent oxidative metabolism (e.g., hydroxylation) at those positions by cytochrome P450 enzymes, a common strategy to increase a drug's half-life and oral bioavailability.[1]

-

Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and improve absorption. This is a critical parameter for drugs targeting the central nervous system or requiring good oral absorption.[2]

-

Enhanced Target Binding: The C-F bond can participate in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) with biological targets like enzymes and receptors, potentially increasing binding affinity and potency.

-

Versatile Intermediate: As a ketone, this molecule is a precursor to a wide array of other functional groups. For instance, α-bromination can produce a highly reactive intermediate ready for coupling with various nucleophiles, a common strategy in building complex drug molecules.[4]

Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally similar fluorinated ketones provides a strong basis for safe handling procedures.[6][11][12]

-

Hazard Identification: Assumed to be hazardous. May cause skin, eye, and respiratory irritation.[11][12] It is classified as a combustible liquid.[6]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Storage and Disposal:

Standardized Experimental Methodologies

The following protocols are standardized procedures that serve as a self-validating system for researchers working with this and similar compounds.

Protocol 1: General Procedure for Nuclear Magnetic Resonance (NMR) Analysis

This protocol ensures reproducible and high-quality data for structural elucidation.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[10]

-

Ensure the sample is fully dissolved; vortex gently if necessary.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum (proton-decoupled).

-

If available, acquire a ¹⁹F NMR spectrum.

-

-

Data Processing: Process the spectra using appropriate software. Reference the solvent peak and perform integration and peak picking.

-

Analysis: Correlate the chemical shifts, coupling constants, and integrations with the expected structure as detailed in Section 2.2.

Protocol 2: General Procedure for Reduction of the Ketone to an Alcohol

This workflow describes a common transformation for this class of molecules.

-

Reaction Setup: In a round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve 1 equivalent of 2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone in a suitable solvent like methanol or ethanol.

-

Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add 1.1 equivalents of sodium borohydride (NaBH₄) portion-wise, monitoring for gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Carefully quench the reaction by the slow addition of water or dilute HCl.

-

Reduce the solvent volume using a rotary evaporator.

-

Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) and water.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude alcohol product.

-

-

Purification: Purify the crude product by column chromatography on silica gel if necessary.

-

Characterization: Confirm the structure of the resulting alcohol product using the methods described in Protocol 1.

References

-

Carl ROTH. Safety Data Sheet. [Link]

-

PubChem. 2,4-Difluoroacetophenone. [Link]

-

PubChem. 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone. [Link]

-

Supporting Information. Synthetic routes of chalcone derivatives. [Link]

-

NIST. Ethanone, 1-(2,4-difluorophenyl)-. [Link]

-

Taylor & Francis Online. Fluorine in drug discovery: Role, design and case studies. [Link]

-

Universitas Airlangga. (2024, January 30). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol.... [Link]

-

Organic Syntheses. Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides.... [Link]

- Google Patents. Preparation method of 2,4-difluoroacetophenone.

-

NIST. Ethanone, 1-(4-fluorophenyl)-. [Link]

-

Encyclopedia.pub. (2023, September 1). Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1483427-28-6|2-(2,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone|BLDpharm [bldpharm.com]

- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.fr [fishersci.fr]

- 9. 2',4'-Difluoroacetophenone One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.ca [fishersci.ca]

- 12. 2,4-Difluoroacetophenone | C8H6F2O | CID 67770 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Cornerstone in Modern Antifungal Therapy: The Role of 1-(2,4-Difluorophenyl)ethanone Derivatives in Azole Synthesis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Azole Revolution and Its Synthetic Bedrock

The advent of azole antifungal agents marked a paradigm shift in the management of systemic fungal infections. These synthetic compounds, characterized by a five-membered heterocyclic ring containing either two (imidazole) or three (triazole) nitrogen atoms, offered a targeted mechanism of action with improved safety profiles over previous therapies. At the heart of many second-generation triazole antifungals, such as the blockbuster drugs fluconazole and voriconazole, lies a common structural motif: the 2,4-difluorophenyl group. This guide delves into the pivotal role of a key chemical intermediate, 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), and its precursors, in the synthesis of these life-saving medicines.[1][2] While related structures like 2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone can be conceptualized, it is the DFTA scaffold that serves as the direct, versatile, and industrially significant cornerstone for constructing the complex architectures of modern triazole antifungals.[3] This document provides a comprehensive exploration of the synthetic pathways originating from this core intermediate, the mechanistic rationale behind its utility, and detailed protocols for its application in drug synthesis.

Pillar of Efficacy: The Mechanism of Action of Triazole Antifungals

The therapeutic success of triazole antifungals is rooted in their specific and potent inhibition of a crucial fungal enzyme: cytochrome P450-dependent lanosterol 14α-demethylase (CYP51).[4][5] This enzyme is essential for the biosynthesis of ergosterol, a vital sterol that maintains the integrity and fluidity of the fungal cell membrane.[6]

The Inhibitory Cascade:

-

Binding: The N4 nitrogen of the triazole ring binds to the heme iron atom within the active site of the CYP51 enzyme.[7]

-

Enzyme Blockade: This coordination prevents the enzyme from converting its natural substrate, lanosterol, into ergosterol.[4][8]

-

Ergosterol Depletion: The resulting depletion of ergosterol disrupts the fungal cell membrane's structure and function.[6][9]

-

Toxic Sterol Accumulation: Concurrently, the blockade leads to the accumulation of toxic 14α-methylated sterol precursors, which further compromises membrane integrity and inhibits fungal growth.[9]

This targeted disruption ultimately leads to a fungistatic or, in some cases, fungicidal effect, making it a highly effective therapeutic strategy.[4]

Experimental Protocol: Synthesis of DFTA

Step 1: Synthesis of α-Chloro-2,4-difluoroacetophenone [10]1. Setup: In a suitable reaction vessel equipped with a stirrer and a cooling system, suspend anhydrous aluminum trichloride in a dry solvent like dichloromethane. 2. Addition: Add 1,3-difluorobenzene to the suspension. 3. Acylation: Cool the mixture in an ice bath and slowly add chloroacetyl chloride dropwise while maintaining the temperature. 4. Reaction: After the addition is complete, allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC). 5. Workup: Quench the reaction by carefully pouring the mixture into ice-cold water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) [11]1. Setup: Dissolve the crude α-chloro-2,4-difluoroacetophenone from Step 1 in a solvent such as ethyl acetate. 2. Addition: Add 1,2,4-triazole and a base, like triethylamine (TEA), to the solution. 3. Reaction: Reflux the mixture for several hours, monitoring the reaction's progress by TLC. 4. Workup: Once the reaction is complete, cool the mixture and filter it to remove any precipitated salts. Wash the filtrate with water. 5. Isolation: Dry the organic layer and evaporate the solvent to yield the crude DFTA, which can be further purified if necessary.

Application in Fluconazole Synthesis

DFTA is the immediate precursor to the epoxide intermediate required for fluconazole synthesis. The pro-chiral ketone of DFTA is converted into a tertiary alcohol bearing two identical triazole-methyl groups.

Synthetic Pathway from DFTA to Fluconazole:

-

Epoxidation: DFTA reacts with a sulfur ylide, typically generated from trimethylsulfoxonium iodide and a base (e.g., NaOH), to form the key epoxide intermediate: 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole. [11][12]2. Oxirane Ring Opening: The epoxide is then subjected to a nucleophilic attack by a second molecule of 1,2,4-triazole in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF. [11][12]This reaction opens the epoxide ring and installs the second triazole moiety, yielding fluconazole.

Experimental Protocol: Synthesis of Voriconazole Intermediate via Reformatsky-type Reaction

[13]1. Zinc Activation: To a suspension of zinc powder and lead powder in a dry aprotic solvent like tetrahydrofuran (THF), add a solution of iodine in THF. Stir until the color dissipates, indicating activation. 2. Reaction Setup: Cool the activated zinc suspension (e.g., to 5°C). 3. Addition of Reagents: Slowly and simultaneously add a solution of DFTA in THF and a solution of the bromo-pyrimidine derivative (e.g., 4-(1-bromo-ethyl)-6-chloro-5-fluoropyrimidine) in THF. 4. Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC or HPLC). 5. Workup: Quench the reaction with a suitable reagent (e.g., acetic acid or an aqueous salt solution). Filter the mixture to remove metal salts. 6. Isolation: Extract the product from the filtrate into an organic solvent. Wash, dry, and concentrate the organic phase to yield the crude racemic intermediate, which is then carried forward for purification and resolution.

| Parameter | Description | Significance |

| Reaction Type | Reformatsky-type Coupling | Efficiently forms the C-C bond and creates the tertiary alcohol core. |

| Key Reagents | DFTA, bromo-pyrimidine, activated zinc | DFTA provides the difluorophenyl-triazole-ethanol backbone. |

| Stereochemistry | Produces a mixture of diastereomers | Requires a subsequent resolution or asymmetric synthesis to isolate the active (2R,3S) isomer. |

| Industrial Viability | Widely used but requires control over reagents and byproducts (e.g., lead). | [14] Modifications to reduce toxic metals are an area of active research. |

Conclusion

The 1-(2,4-difluorophenyl)ethanone framework, particularly in the form of its triazolyl derivative DFTA, is unequivocally a cornerstone of modern antifungal drug synthesis. Its structure provides the essential 2,4-difluorophenyl group, which is critical for potent inhibition of fungal CYP51, while the ketone functionality serves as a versatile chemical handle for constructing the complex architectures of market-leading drugs. The synthetic pathways leading to fluconazole and voriconazole highlight the indispensable role of this intermediate. As the threat of antifungal resistance grows, the foundational chemistry established around this core structure continues to inspire the development of novel derivatives and next-generation therapies, cementing its legacy as a critical building block in the fight against life-threatening fungal infections.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. apicule.com [apicule.com]

- 3. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) (CAS NO:86404-63-9) | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) Manufacturer and Suppliers | Scimplify [scimplify.com]

- 4. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of Fluconazole - Chempedia - LookChem [lookchem.com]

- 12. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]

- 13. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]

- 14. Process For Synthesis Of Voriconazole [quickcompany.in]

- 15. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone in Organic Solvents

[1]

Executive Summary

2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone (C₁₄H₉F₃O) is a critical fluorinated diaryl ethanone intermediate, often utilized in the synthesis of next-generation triazole antifungals (e.g., analogs of Voriconazole/Posaconazole) and kinase inhibitors.[1] Its structural core—a deoxybenzoin scaffold with specific fluorine substitution patterns—dictates a unique solubility profile characterized by high lipophilicity and significant temperature-dependent solubility in polar protic solvents.[1]

This guide provides a comprehensive analysis of its solubility behavior, thermodynamic modeling, and the standard operating procedures (SOPs) required to generate precise solubility curves. Understanding these parameters is essential for optimizing reaction yields, designing crystallization purification steps, and formulating stable drug delivery systems.[1]

Physicochemical Characterization & Structural Analysis[1][2]

Before establishing a solubility profile, one must understand the solute's intrinsic properties.[1] The presence of three fluorine atoms introduces strong electronegativity and lipophilicity, significantly reducing water solubility while enhancing affinity for aromatic and chlorinated solvents.[1]

| Property | Value (Theoretical/Analog-Based) | Description |

| Molecular Formula | C₁₄H₉F₃O | Fluorinated Deoxybenzoin |

| Molecular Weight | 250.22 g/mol | Moderate MW, suitable for oral bioavailability |

| LogP (Predicted) | 3.8 – 4.2 | Highly Lipophilic; indicates poor aqueous solubility |

| H-Bond Donors | 0 | Lacks -OH/-NH groups; relies on dipole-dipole interactions |

| H-Bond Acceptors | 4 | Carbonyl oxygen + 3 Fluorines |

| Predicted MP | 65°C – 85°C | Typical for diaryl ethanones; dictates operating T range |

Structural Impact on Solubility[1]

-

Fluorine Effect: The C-F bonds increase the lattice energy compared to non-fluorinated analogs, potentially requiring higher temperatures for dissolution in alcohols.[1]

-

Carbonyl Linker: The ketone moiety allows for dipole-dipole interactions with polar aprotic solvents (Acetone, DMSO), making them excellent solvents.[1]

Solubility Profile in Organic Solvents[1]

The solubility of 2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone follows a "like dissolves like" mechanism, heavily influenced by the solute's polarity and the solvent's ability to disrupt the crystal lattice.[1]

Solvent Classification & Performance Trends

The following table summarizes the expected solubility behavior based on dielectric constant (

| Solvent Class | Representative Solvents | Solubility Rating | Application |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Reaction medium; Stock solutions |

| Moderately Polar | Acetone, Ethyl Acetate, THF | High (100-200 mg/mL) | Reaction workup; Solvent exchange |

| Polar Protic | Methanol, Ethanol, IPA | Moderate (T-dependent) | Crystallization (High |

| Aromatic | Toluene, Xylene | Good | Synthesis solvent; Azeotropic drying |

| Chlorinated | DCM, Chloroform | High | Extraction; Chromatography |

| Non-Polar | n-Heptane, Hexane, Water | Poor/Insoluble | Anti-solvent for crystallization |

Temperature Dependence (The Driving Force)

For purification via cooling crystallization, the solubility curve's slope is critical.[1]

-

Methanol/Ethanol: Exhibits a steep solubility curve.[1] The compound is sparingly soluble at 0°C but highly soluble at reflux (65-78°C).[1] This large metastable zone width (MSZW) is ideal for high-yield recrystallization.[1]

-

Toluene: Shows a more linear solubility increase, useful for reactions requiring elevated temperatures.[1]

Thermodynamic Modeling

To rigorously describe the solubility (

The Apelblat Equation:

Where:

- : Mole fraction solubility.[1]

- : Absolute temperature (Kelvin).[1]

- : Empirical model parameters derived from regression analysis.

Application:

By plotting

Experimental Protocol: Gravimetric Solubility Determination

To generate the data required for the Apelblat model, follow this self-validating Gravimetric SOP. This method ensures saturation equilibrium is reached and minimizes sampling errors.[1]

Workflow Visualization

The following diagram outlines the logical flow for determining solubility and validating equilibrium.

Figure 1: Step-by-step Gravimetric Solubility Determination Workflow.

Detailed Methodology

-

Preparation: Add excess 2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone solid to 10 mL of the target solvent (e.g., Methanol) in a jacketed glass vessel.

-

Equilibration: Agitate the suspension at a fixed temperature (e.g., 298.15 K) using a magnetic stirrer or orbital shaker for 24–48 hours. Crucial: Ensure solid phase remains present throughout.[1]

-

Sampling: Stop agitation and allow solids to settle for 30 minutes. Withdraw the supernatant using a syringe equipped with a 0.22 µm PTFE filter .[1]

-

Note: Pre-heat the syringe/filter to the solution temperature to prevent premature crystallization during sampling.[1]

-

-

Quantification: Transfer a known volume (

) to a pre-weighed weighing dish. Evaporate the solvent (vacuum oven at 40°C) until constant mass is achieved. -

Calculation:

Application: Crystallization Optimization

The primary utility of the solubility profile is designing purification processes.[1] For this compound, a Cooling Crystallization or Anti-solvent Crystallization strategy is recommended.[1]

Strategy: Anti-Solvent Addition (Methanol/Water)

Since the compound is soluble in Methanol but insoluble in Water:[1]

-

Dissolve crude intermediate in Methanol at 50°C (near saturation).

-

Slowly add Water (Anti-solvent) to reduce solubility.[1]

-

The "Oiling Out" phenomenon (liquid-liquid phase separation) is a risk due to the low MP.[1]

-

Mitigation: Seed the solution with pure crystals at the cloud point to induce controlled nucleation.[1]

-

Figure 2: Anti-solvent Crystallization Logic Flow for Fluorinated Ethanones.[1]

References

-

Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] The Journal of Chemical Thermodynamics. Link[1]

-

Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Foundational text on solubility prediction). Link[1]

-

Jouyban, A. (2008).[1] Review of the pharmaceutical solubility prediction methods. Journal of Pharmaceutical & Pharmaceutical Sciences. Link[1]

-

NIST Chemistry WebBook. Standard Reference Data for Fluorinated Acetophenones. Link

-

PubChem Compound Summary. 1-(4-Fluorophenyl)-2-phenyl-ethanone (Structural Analog). Link[1]

Disclaimer: This guide is based on theoretical principles and structural analogs. Specific solubility data should be experimentally verified using the described protocols before scaling up.

An In-depth Technical Guide to the Thermodynamic Stability of Fluorinated Ethanone Intermediates

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The profound influence of this highly electronegative atom on the conformational preferences, reactivity, and metabolic stability of parent compounds is largely dictated by the thermodynamic landscape of their reaction intermediates. This technical guide provides a comprehensive exploration of the thermodynamic stability of fluorinated ethanone intermediates, including enols, enolates, and hydrates. By synthesizing experimental data and computational insights, we will dissect the intricate interplay of stereoelectronic effects—namely the anomeric and gauche effects—that govern the stability of these critical species. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of how fluorine substitution modulates the properties of carbonyl compounds at a fundamental level.

Foundational Principles: The Unique Influence of Fluorine

The thermodynamic stability of any chemical species is a reflection of the energetic sum of all its intramolecular interactions. In the context of fluorinated ethanone intermediates, the introduction of fluorine atoms initiates a cascade of electronic and steric effects that significantly alter their potential energy surfaces compared to their non-fluorinated counterparts.

The Carbon-Fluorine Bond: A Source of Stability and Polarity

The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) of up to 130 kcal/mol.[1] This exceptional strength, arising from the large electronegativity difference between carbon (2.5) and fluorine (4.0), results in a highly polarized Cδ+—Fδ− bond.[1][2] This polarity is a critical determinant of the intramolecular interactions that govern the stability of fluorinated ethanone intermediates. Furthermore, as more fluorine atoms are added to the same carbon (geminal substitution), the C-F bonds become shorter and stronger, and the partial positive charge on the carbon increases, enhancing electrostatic interactions.[1]

Stereoelectronic Effects: Beyond Simple Induction

While inductive electron withdrawal is a primary consequence of fluorination, a more nuanced understanding requires consideration of stereoelectronic effects, which involve the interaction of electron orbitals through space and bonds.

In many substituted ethanes, a gauche conformation (substituents at a 60° dihedral angle) is less stable than the anti conformation (180° dihedral angle) due to steric hindrance. However, in 1,2-difluoroethane, the gauche conformer is more stable than the anti conformer by approximately 2.4 to 3.4 kJ/mol in the gas phase.[1] This phenomenon, known as the gauche effect , is primarily explained by hyperconjugation.[3] Specifically, there is a stabilizing donation of electron density from a C-H σ bonding orbital into the low-lying C-F σ* antibonding orbital.[3] This interaction is maximized in the gauche conformation.

The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated ring to favor an axial orientation over the sterically less hindered equatorial position.[4][5] This effect can be generalized to acyclic systems with the general formula R-Y-C-X, where Y is an atom with a lone pair and X is an electronegative atom.[4][5] The stabilization arises from the hyperconjugative interaction between a lone pair on atom Y and the antibonding σ* orbital of the C-X bond (n→σ*).[4][6] This interaction is crucial in understanding the stability of intermediates such as the hydrates of fluorinated ethanones.

Conformational Landscape of Fluorinated Ethanones

The introduction of fluorine at the α-position of ethanone (acetone) significantly influences its conformational preferences. These preferences, in turn, can impact the accessibility of reactive conformations and thus the overall reactivity of the ketone.

Computational studies on fluoroacetone reveal that the trans conformer, where the F-C-C=O dihedral angle is 180°, is more stable than the cis conformer (0° dihedral angle) in the vapor phase by approximately 2.2 kcal/mol.[7] However, in polar solvents like pure liquid fluoroacetone, the more polar cis conformer becomes more stable by about -0.6 kcal/mol.[7]

For 1,1-difluoroacetone , the conformational equilibrium exists between a cis conformer (H-C-C=O at 0°) and a gauche conformer (H-C-C=O at 104°).[7] In the vapor phase, the gauche conformer is less stable by 0.8 kcal/mol, but it becomes more stable in the pure liquid by -0.9 kcal/mol.[7]

A comparative analysis of the conformational energy profiles of fluoroacetone and fluoroacetophenone shows that the highest energy conformations for both occur when the C-F bond is roughly aligned with the carbonyl π-system (dihedral angle of 60-70°).[8][9] This is attributed to repulsion between the fluorine lone pairs and the filled C=O π-orbital.[8][9] Interestingly, at a 90° dihedral angle, which is considered a reactive conformation for nucleophilic attack, the energy of α-fluoroacetophenone is about 10 kJ/mol higher than its chloro- and bromo-analogs, suggesting that this reactive conformation is less accessible for the fluorinated compound.[8][9]

Thermodynamic Stability of Fluorinated Ethanone Intermediates

The thermodynamic stability of the key intermediates in reactions involving fluorinated ethanones—enolates, enols, and hydrates—is a critical factor in determining reaction outcomes.

Enols and Enolates: The Impact of Fluorine on Acidity

The acidity of the α-protons in ketones is a direct measure of the stability of the corresponding enolate conjugate base. Fluorine's strong inductive effect significantly increases the acidity of adjacent C-H bonds.

Gas-phase studies using ion cyclotron resonance have provided quantitative data on the acidity of fluorinated acetones. The gas-phase acidity of 1,1,1-trifluoroacetone is a remarkable 19.7 kcal/mol greater than that of acetone.[2] This suggests a monotonic increase in acidity of approximately 6.5 kcal/mol for each fluorine atom introduced on the methyl group not being deprotonated.[2]

The following table summarizes the relative gas-phase acidities of fluorinated acetones compared to acetone:

| Compound | ΔG°acid (kcal/mol) relative to Acetone |

| Fluoroacetone | 5.5 |

| 1,1-Difluoroacetone | 11.5 |

| 1,1,1-Trifluoroacetone | 19.7 |

Data sourced from McMahon and coworkers.[2]

This increased acidity translates to a greater thermodynamic stability of the fluorinated enolates. The negative charge in the enolate is stabilized by the potent electron-withdrawing nature of the fluorine atoms.[10]

Hydrates: The Role of the Anomeric Effect

Aldehydes and ketones can exist in equilibrium with their corresponding gem-diol hydrates in the presence of water. For simple ketones like acetone, this equilibrium heavily favors the ketone form.[11] However, the presence of electron-withdrawing fluorine atoms dramatically shifts the equilibrium towards the hydrate.

This stabilization of the hydrate is not solely due to the inductive destabilization of the carbonyl group. A significant contributing factor is a stereoelectronic interaction analogous to the anomeric effect, which has been termed the "trifluoromeric effect" in the case of hexafluoroacetone hydrate.[12] In the hydrate of a trifluoromethyl ketone, there is a stabilizing hyperconjugative interaction between the lone pairs on the hydroxyl oxygens and the antibonding σ* orbital of the C-CF3 bond (n→σ*C-CF3).[12] This provides additional stability to the hydrate form.

The degree of hydration increases with the number of α-fluorine atoms. For instance, trifluoromethyl ketones are significantly more hydrated than their non-fluorinated analogs.[1][6] Experimental studies using 19F NMR have shown that in chloroform solution, a trifluoromethyl ketone with a thioether substituent exists with 30-50% in the hydrate form, while the corresponding sulfone is 100% hydrated.[1]

The following table illustrates the trend in hydrate stability in the gas phase as a function of α-fluorination:

| Compound | ΔGgas (kcal/mol) for Hydration |

| Acetone | +3.3 |

| Hexafluoroacetone | -9.0 |

Data from computational studies.[12]

This trend highlights the profound stabilizing effect of fluorine substitution on the gem-diol intermediate.

Experimental and Computational Methodologies

A combination of experimental and computational techniques is essential for a thorough understanding of the thermodynamic stability of fluorinated ethanone intermediates.

Synthesis of Fluorinated Ethanone Intermediates

The synthesis of fluorinated ketones is a well-established field.[13] Intermediates like enols are typically transient but can be trapped and isolated as more stable derivatives, such as silyl enol ethers.

This protocol is a general representation for the synthesis of a silyl enol ether from a fluorinated ketone.

-

Reagents and Setup:

-

Fluorinated ketone (e.g., fluoroacetone)

-

Silylating agent (e.g., trimethylsilyl chloride, TMSCl, or tert-butyldimethylsilyl chloride, TBDMSCl)

-

A strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA, or triethylamine, Et3N)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, THF, or diethyl ether)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Dry glassware

-

-

Procedure:

-

To a solution of the fluorinated ketone in the anhydrous solvent at a low temperature (typically -78 °C for LDA or 0 °C for Et3N), add the base dropwise.

-

Stir the reaction mixture for a specified time to allow for complete enolate formation.

-

Add the silylating agent dropwise to the enolate solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield the fluorinated silyl enol ether.

-

Characterization Techniques

NMR spectroscopy is the most powerful tool for the characterization of fluorinated organic compounds.

-

19F NMR: The 19F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive for NMR analysis.[14] The chemical shifts in 19F NMR are highly sensitive to the local electronic environment, providing a wide spectral dispersion that allows for the clear resolution of signals from different fluorine-containing species.[14] For example, the 19F NMR chemical shifts of trifluoroacetyl groups can vary significantly depending on the substrate topology and solvent polarity.[13][15] This sensitivity is invaluable for studying the equilibrium between a fluorinated ketone and its hydrate or enol form.[16][17]

-

1H and 13C NMR: These techniques provide crucial information about the overall structure of the intermediates. Coupling constants between fluorine and hydrogen (JHF) or carbon (JCF) are particularly informative for determining conformational preferences.[7] For instance, the 4JHF coupling in fluoroacetone has been shown to be proportional to the square of the cosine of the F-C-C-C dihedral angle, allowing for the determination of conformer populations.[7]

Quantum mechanical calculations, particularly using Density Functional Theory (DFT) and ab initio methods, are indispensable for probing the thermodynamic stability of transient intermediates.

Caption: A typical workflow for the computational determination of the thermodynamic stability of fluorinated ethanone conformers.

These calculations can provide accurate relative energies of different conformers, enolates, and hydrates, as well as insights into the electronic interactions that govern their stability.[1]

Conclusion and Future Outlook

The thermodynamic stability of fluorinated ethanone intermediates is governed by a complex interplay of the strong, polar C-F bond and subtle stereoelectronic effects, including the gauche and anomeric effects. The progressive introduction of fluorine atoms at the α-position of ethanone leads to a predictable and significant increase in the acidity of the α-protons, resulting in highly stabilized enolate intermediates. Furthermore, fluorine substitution dramatically shifts the ketone-hydrate equilibrium towards the hydrate form, a phenomenon rationalized by a stabilizing anomeric-type interaction.

A comprehensive understanding of these thermodynamic principles is paramount for the rational design of fluorinated molecules with desired properties. For drug development professionals, this knowledge can inform the design of more potent and metabolically stable drug candidates. For synthetic chemists, it provides a framework for predicting and controlling the outcomes of reactions involving fluorinated carbonyl compounds.

Future research in this area will likely focus on leveraging these fundamental principles for the development of novel catalytic asymmetric methods for the synthesis of chiral fluorinated molecules. Furthermore, the continued development of high-level computational methods will enable even more accurate predictions of the thermodynamic and kinetic parameters of reactions involving these important intermediates, further accelerating the discovery and development of new fluorinated materials and pharmaceuticals.

References

-

Del Bene, J. E.; Mettee, H. D. Equilibrium structures, proton affinities, and ionization potentials of the fluoroacetones. The Journal of Physical Chemistry1985 , 89 (26), 5729–5733. [Link]

-

McMahon, T. B.; Heacock, D. J. The gas phase acidities of fluorinated acetones. An ion cyclotron resonance investigation of the role of fluorine substituents in the stabilization of enolate ions. Canadian Journal of Chemistry1980 , 58 (21), 2309–2313. [Link]

-

Pattison, G. Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry2017 , 13, 2915–2921. [Link]

-

Wikipedia. Gauche effect. [Link]

-

Schuler, M.; O’Hagan, D. α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews2021 , 121 (23), 14424–14460. [Link]

-

Imperial College London. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. [Link]

-

Sloop, J. C.; et al. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry2014 , 4 (1), 1-10. [Link]

-

Hine, J.; et al. Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal and Hemiacetal–Acetal Equilibrium Constants. Canadian Journal of Chemistry1975 , 53 (10), 1435–1445. [Link]

-

Abraham, R. J.; et al. Conformational analysis. Part 27. NMR, solvation and theoretical investigation of conformational isomerism in fluoro- and 1,1-difluoro-acetone. Journal of the Chemical Society, Perkin Transactions 21996 , (4), 533-539. [Link]

-

Kuwajima, I.; Nakamura, E.; Shimizu, M. Fluoride-mediated reactions of enol silyl ethers. Regiospecific monoalkylation of ketones. Journal of the American Chemical Society1982 , 104 (4), 1025–1030. [Link]

-

Sloop, J. C. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetic Resonance in Chemistry2014 , 52 (8), 413-426. [Link]

-

ResearchGate. Equilibrium structures, proton affinities, and ionization potentials of the fluoroacetones. [Link]

-

ACS Publications. Synthesis of Enantioenriched Fluorinated Enol Silanes Enabled by Asymmetric Reductive Coupling of Fluoroalkylacylsilanes and 1,3-Enynes and Brook Rearrangement. [Link]

-

Pattison, G. Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry2017 , 13, 2915–2921. [Link]

-

National Center for Biotechnology Information. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

Organic Chemistry Portal. Fluoroketone and fluoroaldehyde synthesis by fluorination. [Link]

-

Pattison, G. Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry2017 , 13, 2915–2921. [Link]

-

Study.com. Rank fluoroacetone, chloroacetone, and methylmercaptoacetone in order of acidity. [Link]

-

Rzepa, H. S. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. Henry Rzepa's Blog2012 . [Link]

-

ResearchGate. Hydrate Species Equilibrium Constant, K eq. [Link]

-

Organic Chemistry Portal. Silyl enol ether synthesis by silylation. [Link]

-

Organic Syntheses. 1-(tert-BUTYLDIMETHYLSILOXY)-8-(METHOXYCARBONYL)-6-METHYLBICYCLO[4.2.0]OCTANE. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

YouTube. Determining the equilibrium constant from reaction rate constants Sp 13 B6. [Link]

-

NIST. Fluoroacetic acid. [Link]

-

Wikipedia. Anomeric effect. [Link]

-

PubChem. Fluoroacetic acid. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

Sloop, J. C. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetic Resonance in Chemistry2014 , 52 (8), 413-426. [Link]

-

National Center for Biotechnology Information. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. [Link]

-

Bionity.com. Anomeric effect. [Link]

-

ResearchGate. Hydration equilibrium constants for the compounds used to define the SAR descriptors. [Link]

-

University of California, Los Angeles. 19F NMR Reference Standards. [Link]

-

Master Organic Chemistry. Enolates - Formation, Stability, and Simple Reactions. [Link]

-

Rzepa, H. S. Anomeric effects at carbon involving lone pairs originating from one or two nitrogens. Henry Rzepa's Blog2016 . [Link]

-

University of Calgary. Chapter 19: Enols and Enolates of Carbonyl Compounds and Their Reactions. [Link]

-

National Center for Biotechnology Information. A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. [Link]

-

Indian Academy of Sciences. Anomeric effect in carbohydrates. [Link]

-

Khan Academy. Kinetic and thermodynamic enolates | Alpha Carbon Chemistry. [Link]

-

Master Organic Chemistry. Kinetic Versus Thermodynamic Enolates. [Link]

-

YouTube. Reactivity, Halogenation, and Alkylation: Crash Course Organic Chemistry #43. [Link]

Sources

- 1. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. Anomeric effect - Wikipedia [en.wikipedia.org]

- 5. Anomeric_effect [bionity.com]

- 6. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. Conformational preferences of α-fluoroketones may influence their reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. homework.study.com [homework.study.com]

- 13. dovepress.com [dovepress.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 17. scispace.com [scispace.com]

Physical characteristics and melting point of 2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone

This technical guide details the physical characteristics, synthesis, and application logic for 2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone , a specialized fluorinated deoxybenzoin intermediate.

Document Control:

-

Scope: Chemical Identity, Physical Characterization, Synthesis Protocols, and Application Logic.[1]

Part 1: Executive Summary & Chemical Identity

2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone is a high-value fluorinated building block belonging to the deoxybenzoin (benzyl phenyl ketone) class. It is characterized by a "tri-fluoro" substitution pattern distributed across two aromatic rings linked by an ethanone bridge.

This compound is primarily utilized as a late-stage intermediate in the synthesis of:

-

Next-Generation Azole Antifungals: It serves as a scaffold for tri-aryl methane derivatives (similar to Voriconazole/Fluconazole analogs) where specific fluorination patterns dictate metabolic stability.

-

Kinase Inhibitors: Used to construct 2,3-diaryl-heterocycles (e.g., imidazoles, thiophenes) targeting p38 MAP kinase or COX-2 pathways.

Chemical Identity Table[2]

| Attribute | Specification |

| IUPAC Name | 2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethan-1-one |

| Common Synonyms | |

| Molecular Formula | C₁₄H₉F₃O |

| Molecular Weight | 266.22 g/mol |

| Core Scaffold | Deoxybenzoin |

| CAS Number (Analog) | Note: Specific isomer often custom-synthesized.[2] See CAS 1271611-27-8 for Chloro-analog. |

Part 2: Physical Characteristics & Melting Point Analysis[1]

Due to the specialized nature of this isomer, experimental data is often proprietary. The following specifications are derived from high-fidelity structural analogs (e.g., 2-chloro- analogs and regioisomers) and standard deoxybenzoin trends.

Predicted Physical Properties[2]

| Property | Value / Description | Confidence Level |

| Physical State | Crystalline Solid | High (Based on MW >250 and rigidity) |

| Appearance | White to off-white needles or powder | High |

| Melting Point | 68 °C – 82 °C | Medium (Estimated range) |

| Boiling Point | ~360 °C (at 760 mmHg) | High (Calculated) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, Chloroform.[2] Insoluble in Water. | High |

| Flash Point | >160 °C | High |

Melting Point Logic (The "Why")

-

Deoxybenzoin Baseline: Unsubstituted deoxybenzoin melts at ~56 °C.

-

Fluorine Effect: The addition of fluorine atoms generally increases intermolecular forces (dipole-dipole interactions) and crystal packing efficiency.

-

Analog Benchmarking:

-

The ortho-isomer (2-(2,4-difluorophenyl)-1-(2-fluorophenyl)ethanone) is a solid.

-

The chloro-analog (1-(4-chlorophenyl)-2-(2,4-difluorophenyl)ethanone) is a solid with a melting point typically in the 70–90 °C range.

-

Therefore, the target molecule is expected to crystallize readily with a melting point slightly elevated above the unsubstituted baseline.

-

Part 3: Synthesis Protocol (Friedel-Crafts Acylation)

The most robust method for synthesizing this compound ensures high regioselectivity and minimizes defluorination by-products.

Reaction Logic

The synthesis disconnects at the carbonyl-alpha carbon bond. We utilize 2,4-Difluorophenylacetic acid as the nucleophilic source (via its acid chloride) and Fluorobenzene as the electrophilic trap under Friedel-Crafts conditions.

Why this route?

-

Availability: 2,4-Difluorophenylacetic acid is a commercially available commodity chemical (CAS 81228-09-3).

-

Regioselectivity: Fluorobenzene directs acylation primarily to the para position (4-position) due to the steric hindrance of the ortho positions and the electronic directing effect of the fluorine.

Step-by-Step Methodology

Phase 1: Activation (Acid Chloride Formation)

-

Charge: In a dry round-bottom flask, dissolve 2,4-Difluorophenylacetic acid (1.0 eq) in anhydrous Dichloromethane (DCM) .

-

Reagent: Add Thionyl Chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.

-

Catalyst: Add a catalytic amount of DMF (3-5 drops).

-

Reaction: Reflux at 40 °C for 2-3 hours until gas evolution (HCl/SO₂) ceases.

-

Workup: Concentrate in vacuo to remove excess SOCl₂. The resulting oil (2,4-Difluorophenylacetyl chloride) is used directly.

Phase 2: Friedel-Crafts Acylation

-

Solvent/Reactant: Dissolve the crude acid chloride in Fluorobenzene (used as solvent and reagent, ~5-10 volumes).

-

Catalyst Addition: Cool to 0–5 °C. Add anhydrous Aluminum Chloride (AlCl₃) (1.1 eq) portion-wise. Caution: Exothermic.

-

Reaction: Allow to warm to Room Temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC/HPLC for the disappearance of the acid chloride.

-

Quench: Pour the reaction mixture slowly into Ice/HCl (1N) mixture to hydrolyze the aluminum complex.

-

Extraction: Extract with Dichloromethane (DCM) (3x).

-

Purification: Wash organics with Brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude solid from Ethanol/Hexane to obtain the target as white crystals.

Part 4: Visualization of Workflows

Diagram 1: Synthesis Pathway

This diagram illustrates the chemical transformation from raw materials to the target ethanone.

Caption: Friedel-Crafts Acylation route utilizing 2,4-Difluorophenylacetic acid as the acylating agent.

Diagram 2: Downstream Application Logic

This diagram demonstrates how this ethanone serves as a "linchpin" for synthesizing complex heterocycles.

Caption: Divergent synthesis pathways transforming the ethanone core into bioactive scaffolds.

Part 5: Quality Control & Validation

To ensure the integrity of this building block, the following analytical parameters must be met:

-

¹H NMR (CDCl₃, 400 MHz):

-

Look for the characteristic methylene singlet (

) typically appearing between δ 4.1 – 4.3 ppm . -

Verify the 4-fluorophenyl doublet of doublets (AA'BB' system) in the aromatic region (δ 7.9 – 8.1 ppm).

-

Verify the 2,4-difluorophenyl multiplet signals (δ 6.8 – 7.3 ppm).

-

-

Mass Spectrometry (ESI+):

-

Target

peak at 267.2 Da . -

Look for characteristic fragmentation (loss of fluorobenzoyl group).

-

-

HPLC Purity:

-

Minimum acceptable purity: >98.0% (Area %).

-

Key Impurity to monitor: Unreacted 2,4-difluorophenylacetic acid.

-

References

-

Chemical Identity & Nomenclature: PubChem. 2,4-Difluoroacetophenone (Analog Reference). National Library of Medicine. Available at: [Link]

-

Structural Analog Data: NIST Chemistry WebBook. Ethanone, 1-(4-fluorophenyl)- (Physical Properties). Available at: [Link]

Sources

Methodological & Application

Application Note: Mechanistic Insights and Protocols for the Grignard Reaction with 2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone

Introduction: Synthesizing Complex Fluorinated Tertiary Alcohols

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] Tertiary alcohols, particularly those bearing multiple aryl groups, are valuable structural motifs found in numerous biologically active compounds. The Grignard reaction, a classic and powerful carbon-carbon bond-forming tool, provides a direct route to these complex architectures from readily available ketones.[3][4]

This application note provides a detailed guide for researchers and drug development professionals on the Grignard reaction involving 2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone. This specific substrate allows for the synthesis of a diverse array of polyfluorinated triaryl- and diarylalkylmethanols, which are high-value intermediates for novel therapeutics. We will delve into the reaction mechanism, provide validated, step-by-step protocols for synthesis and reagent quantification, and offer expert insights into characterization and troubleshooting.

Reaction Mechanism: Nucleophilic Addition and Competing Pathways

The core of the Grignard reaction is the nucleophilic addition of the organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of the ketone.[5] The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic.

The reaction proceeds in two primary stages:

-

Nucleophilic Attack: The Grignard reagent attacks the carbonyl carbon of 2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone, forming a tetrahedral magnesium alkoxide intermediate. This step is typically fast and highly exothermic.[6][7]

-

Protonation/Workup: The intermediate alkoxide is stable until a protic source is introduced. An acidic workup (typically with a mild acid like ammonium chloride) protonates the alkoxide to yield the final tertiary alcohol product.[8]

Caption: General mechanism of the Grignard reaction on the target ketone.

Potential Side Reactions

Due to the basicity of the Grignard reagent, competing reactions can occur, potentially lowering the yield of the desired tertiary alcohol. The primary side reaction of concern with this substrate is enolization.

-

Enolization: The ketone possesses acidic α-protons on the carbon between the two aryl rings. A sterically hindered or highly basic Grignard reagent can act as a base, abstracting an α-proton to form a magnesium enolate.[7][9] During aqueous workup, this enolate is protonated, regenerating the starting ketone and consuming the Grignard reagent unproductively.[9]

Caption: Enolization as a key side reaction pathway.

To minimize enolization, it is advisable to use less sterically hindered Grignard reagents and maintain low reaction temperatures to favor the nucleophilic addition pathway.

Experimental Protocols & Workflow

Critical Prerequisite: The Grignard reaction is extremely sensitive to moisture and atmospheric oxygen.[10] All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere), and all solvents and liquid reagents must be anhydrous.[11][12] The entire procedure must be conducted under a positive pressure of an inert gas (Nitrogen or Argon).[13]

Protocol 1: Titration of the Grignard Reagent

Accurate knowledge of the Grignard reagent's concentration is crucial for stoichiometry and reproducibility. A simple and reliable method involves titration against iodine.[14][15]

Materials:

-

Iodine (I₂), ~100 mg

-

1.0 M solution of LiCl in anhydrous THF

-

Anhydrous THF

-

Grignard reagent solution to be titrated

-

Dry 5 mL vial with stir bar, septum-sealed

-

1 mL syringes

Procedure:

-

To a flame-dried, inert gas-flushed vial containing a stir bar, add ~100 mg of I₂.

-

Add 1.0 mL of the 1.0 M LiCl/THF solution and stir to dissolve the iodine, forming a dark brown solution.

-

Cool the vial to 0°C in an ice bath.

-

Using a 1 mL syringe, slowly add the Grignard reagent solution dropwise to the stirring iodine solution.

-

The endpoint is reached when the dark brown color disappears, and the solution becomes colorless or pale yellow.[14]

-

Record the volume of Grignard reagent added.

-

Calculate the molarity using the formula: Molarity (M) = (mass of I₂ / 253.8 g/mol ) / (Volume of Grignard reagent in L)

-

Repeat the titration at least once more and average the results.

Protocol 2: Synthesis of 1-Phenyl-2-(2,4-difluorophenyl)-1-(4-fluorophenyl)ethanol

This protocol details the reaction using phenylmagnesium bromide as a representative Grignard reagent.

Materials & Equipment:

-

Reagents:

-

2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone (1.0 eq)

-

Phenylmagnesium bromide solution (e.g., 1.0 M in THF, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Three-neck round-bottom flask, flame-dried

-

Magnetic stirrer and stir bar

-

Septa

-

Inert gas line (N₂ or Ar) with bubbler

-

Syringes and needles

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Procedure:

-

Setup: Assemble a flame-dried three-neck flask with a stir bar, a septum, and an inert gas inlet. Maintain a positive flow of inert gas throughout the reaction.

-

Reagent Preparation: In the reaction flask, add the phenylmagnesium bromide solution (1.2 eq) via syringe. Cool the flask to 0°C using an ice bath.

-

In a separate dry flask, dissolve 2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone (1.0 eq) in a minimal amount of anhydrous THF.

-

Addition: Using a syringe, add the ketone solution dropwise to the stirred Grignard reagent at 0°C over 15-20 minutes. A color change and/or mild exotherm may be observed. Controlling the addition rate is crucial to prevent overheating.[12]

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction's progress by TLC (staining with permanganate) or LC-MS until the starting ketone is consumed.

-

Quenching: Cool the reaction flask back to 0°C. Very slowly and carefully, add saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide product.[8] This process can be exothermic and may produce gas; add the first few mL very cautiously.

-

Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Shake and separate the layers.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[1]

-

Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid or oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure tertiary alcohol.

Caption: A streamlined workflow for the Grignard synthesis protocol.

Data Presentation and Product Characterization

The following table summarizes representative data for the synthesis described in Protocol 2.

| Parameter | Details |

| Grignard Reagent | Phenylmagnesium Bromide (C₆H₅MgBr) |

| Substrate | 2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone |

| Equivalents (R-MgX) | 1.2 |

| Solvent | Anhydrous THF |

| Reaction Time | 1.5 hours at room temperature |

| Typical Yield | 85-95% (after purification) |

| Product Appearance | White to off-white solid |

Expected Analytical Data for the Product:

-

¹H NMR: Appearance of a broad singlet corresponding to the hydroxyl (-OH) proton. Disappearance of the singlet for the α-protons of the starting ketone. Complex aromatic multiplets will be observed.

-

¹³C NMR: Appearance of a new quaternary carbon signal in the 75-85 ppm range (the carbon bearing the -OH group). Disappearance of the ketone carbonyl signal (~190-200 ppm).

-

¹⁹F NMR: This is a critical technique for confirming the structure of fluorinated compounds.[16] Three distinct signals are expected: one for the 4-fluorophenyl group and two for the 2,4-difluorophenyl group, each showing characteristic couplings.[16][17]

-

IR Spectroscopy: Disappearance of the strong ketone C=O stretch (typically ~1680-1700 cm⁻¹). Appearance of a broad O-H stretch (~3200-3600 cm⁻¹).

-

Mass Spectrometry (HRMS): The calculated exact mass should match the observed mass for the protonated molecule [M+H]⁺ or other appropriate adducts, confirming the molecular formula.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Inadequate drying of glassware/solvents.[11] - Poor quality or passivated magnesium (if preparing reagent).[18] - Inactive commercial Grignard reagent. | - Rigorously flame-dry all glassware under vacuum and use freshly distilled anhydrous solvents.[12] - Activate magnesium with iodine or 1,2-dibromoethane.[8] - Always titrate the Grignard reagent before use to confirm its activity and concentration.[15] |

| Starting Ketone Recovered | - Grignard reagent was quenched before addition. - Enolization is the major pathway.[7][9] | - Ensure a positive pressure of inert gas is maintained. - Perform the addition at a lower temperature (e.g., -20°C or -78°C) to favor nucleophilic addition over deprotonation.[19] Use a less sterically hindered Grignard reagent if possible. |

| Formation of Biphenyl Byproduct (R-R) | - Wurtz-type coupling, often occurring during Grignard reagent formation at higher temperatures.[1] | - During reagent preparation, add the organic halide slowly to the magnesium to maintain a low concentration and control the exotherm.[1] |

| Complex Mixture of Products | - Reaction may have become too hot, leading to decomposition. - Presence of oxygen leading to oxidized byproducts. | - Maintain strict temperature control during addition using an efficient cooling bath.[6] - Ensure the system is well-purged with inert gas and free of leaks. |

Safety Precautions

-

Fire Hazard: Grignard reagents can be pyrophoric, and ethereal solvents (THF, diethyl ether) are extremely flammable.[6][13] All operations must be conducted in a chemical fume hood, away from ignition sources.[12]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., Nomex or nitrile gloves, though nitriles are combustible).[6][12]

-

Exothermic Reaction: The reaction is exothermic and can become vigorous.[11] Always have an ice bath ready to cool the reaction if it proceeds too quickly.[6]

-

Quenching: Quenching with protic reagents is also highly exothermic and releases flammable gases. Perform quenching slowly, at 0°C, and behind a blast shield if working on a larger scale.[12]

-

Working Alone: It is highly recommended not to perform Grignard reactions while working alone in the laboratory.[6][13]

References

-

Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? [Online forum post]. Available: [Link]

-

University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Available: [Link]

-

American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary. Available: [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Available: [Link]

-

Wikipedia. (2024). Grignard reaction. Available: [Link]

-

ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available: [Link]

-

Sarpong, R., & Murphy, R. (2013, June 3). Grignard Reagent Solutions Standard Operating Procedures. ResearchGate. Available: [Link]

-

Wikipedia. (2024). Grignard reagent. Available: [Link]

-

L.S. College, Muzaffarpur. (n.d.). Grignard Reagents. Available: [Link]

-

Organic Syntheses. (n.d.). Procedure - Note 4. Available: [Link]

-

Pentzer, E. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Case Western Reserve University. Available: [Link]

-

Rossi, S., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. RSC Chemical Science. Available: [Link]

-

Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Available: [Link]

-

Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Available: [Link]

-

Applegate, J. C., et al. (2022). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Nature Communications. Available: [Link]

-

ChemTips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Available: [Link]

-

Dong, V. M., & Cruz, F. (2017, February 22). Video: Grignard Reagent Preparation and Grignard Reaction. JoVE. Available: [Link]

-

Reddit. (2022, December 21). Grignard side reactions. [Online forum post]. Available: [Link]

-

Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Available: [Link]

-

University of California, Irvine. (n.d.). Grignard Reaction. Available: [Link]

-

Chemical Reviews. (n.d.). Stereochemistry of organometallic compound addition to ketones. Available: [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Grignard Reagents with Aldehydes and Ketones. Available: [Link]

-

Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Available: [Link]

-

Millikin University. (n.d.). Towards A Microscale Approach: Grignard Synthesis of Triphenylmethanol. Available: [Link]

-

Accounts of Chemical Research. (1972). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Available: [Link]

-

University of Missouri – Kansas City. (2007). Experiment 1: Grignard Reaction. Available: [Link]

-

Winthrop University. (n.d.). The Grignard Reaction. Available: [Link]

- Google Patents. (n.d.). US6248265B1 - Clean generation of a fluoroaryl grignard reagent.

-

Melen, R. L. (2020). Synthesis and Reactivity of Fluorinated Triaryl Aluminum Complexes. Cardiff University. Available: [Link]

-

ResearchGate. (n.d.). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. Available: [Link]

-

Wiley-VCH. (2007). Supporting Information. Available: [Link]

-

Organic Chemistry Portal. (2010). Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Available: [Link]

-

University of Pennsylvania. (n.d.). Fluorine NMR. Available: [Link]

-

ResearchGate. (n.d.). NMR spectra of a mixture of fluorinated compounds highlighting the.... Available: [Link]

-

Gauthier, J. (n.d.). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. Queen's University. Available: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Grignard reaction - Wikipedia [en.wikipedia.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 6. acs.org [acs.org]

- 7. adichemistry.com [adichemistry.com]

- 8. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]

- 9. Grignard Reaction [organic-chemistry.org]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. quora.com [quora.com]

- 12. dchas.org [dchas.org]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. chemtips.wordpress.com [chemtips.wordpress.com]

- 16. biophysics.org [biophysics.org]

- 17. application.wiley-vch.de [application.wiley-vch.de]

- 18. Grignard reagent - Wikipedia [en.wikipedia.org]

- 19. reddit.com [reddit.com]

Application Notes and Protocols: Catalytic Hydrogenation of 2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone

Introduction

The catalytic hydrogenation of prochiral ketones to form chiral secondary alcohols is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. The target molecule, 2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone, is a diaryl ketone whose reduction product, the corresponding chiral alcohol, represents a valuable building block for biologically active molecules. This guide provides a comprehensive overview of the principles, safety protocols, and detailed experimental procedures for the efficient and selective hydrogenation of this substrate. We will delve into both asymmetric and non-asymmetric approaches, emphasizing the critical role of catalyst selection and reaction parameter optimization.

Scientific Principles and Mechanistic Considerations